N-Boc-3-azido-L-alanine
Overview
Description
N-Boc-3-azido-L-alanine is a chemically modified amino acid that features an azido group and a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly significant in the field of peptide and protein chemistry due to its utility in bioorthogonal chemistry and click reactions. The azido group allows for selective reactions with alkynes, forming stable triazole linkages, which are valuable in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with N-Boc-L-alanine, which is then converted to N-Boc-3-azido-L-alanine through a series of steps involving the formation of an intermediate, such as an oxazoline, followed by azidation .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable synthetic routes that ensure high purity and yield. These methods often involve the use of automated peptide synthesizers and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-Boc-3-azido-L-alanine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Reactions: The azido group reacts with alkynes in the presence of copper(I) catalysts to form 1,2,3-triazoles.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in click reactions to facilitate the formation of triazoles.
Strong Acids: Such as trifluoroacetic acid, used to remove the Boc protecting group.
Major Products:
Triazoles: Formed from click reactions with alkynes.
Deprotected Amino Acids: Resulting from the removal of the Boc group.
Scientific Research Applications
N-Boc-3-azido-L-alanine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins through click chemistry.
Biology: Facilitates the study of protein-protein interactions and the labeling of biomolecules.
Industry: Utilized in the production of bioorthogonal probes and materials
Mechanism of Action
The mechanism of action of N-Boc-3-azido-L-alanine primarily involves its azido group, which can undergo click reactions to form stable triazole linkages. These reactions are highly selective and efficient, making the compound valuable for labeling and modifying biomolecules. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and can be removed under acidic conditions .
Comparison with Similar Compounds
- N-Boc-3-azido-D-alanine
- N-Boc-3-azido-L-homoalanine
- N-Boc-3-azido-L-ornithine
- N-Boc-3-azido-L-lysine
Comparison: N-Boc-3-azido-L-alanine is unique due to its specific structure, which combines the azido group and the Boc protecting group. This combination allows for selective reactions and protection during synthesis, making it particularly useful in peptide and protein chemistry. Compared to its analogs, this compound offers a balance of reactivity and stability, making it a versatile tool in various applications .
Properties
IUPAC Name |
(2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9/h5H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFVOLVBGXELHT-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122225-54-1 | |
Record name | (2S)-3-azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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